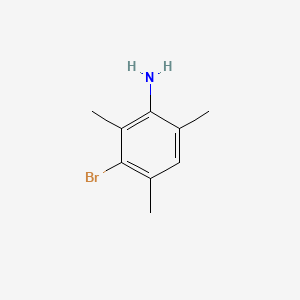

3-Bromo-2,4,6-trimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLMPTBHZPYDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350868 | |

| Record name | 3-Bromo-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82842-52-2 | |

| Record name | 3-Bromo-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,4,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2,4,6-trimethylaniline CAS number 82842-52-2 properties

An In-depth Technical Guide to 3-Bromo-2,4,6-trimethylaniline (CAS: 82842-52-2) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and material science. By moving beyond a simple recitation of properties, this guide delves into the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Introduction and Strategic Importance

This compound, also known as 3-Bromo-2,4,6-trimethylbenzenamine, is a highly substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group, three sterically hindering methyl groups, and a reactive bromine atom, makes it a valuable precursor for creating complex molecular architectures. The strategic placement of these functional groups allows for sequential, regioselective modifications, a critical advantage in the multi-step synthesis of pharmaceuticals, agrochemicals, and specialized ligands for catalysis.[1][2][3] This guide provides an in-depth analysis of its properties, a robust synthesis protocol, and an exploration of its reactivity and potential applications.

Key Identifiers:

-

CAS Number: 82842-52-2[4]

-

Molecular Weight: 214.10 g/mol [6]

-

Synonyms: 3-Bromo-2,4,6-trimethylbenzenamine

Physicochemical and Spectroscopic Profile

The physical properties of this compound determine its handling, storage, and reaction conditions. It typically appears as a white to light brown crystalline solid.[5] A comprehensive summary of its key properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light brown/purple powder or crystals | [5] |

| Melting Point | 34.5–39.5 °C | [5][7] |

| Boiling Point | 172–173 °C at 24 mmHg | [7][8] |

| Density | 1.313 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.575 | [7] |

| Flash Point | 113 °C (235.4 °F) (closed cup) | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Data from the NIST Chemistry WebBook confirms the presence of characteristic vibrations.[4] Expect to observe N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹, C-H stretches for the methyl groups and aromatic ring just below and above 3000 cm⁻¹, respectively, and aromatic skeletal vibrations in the 1500-1600 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data shows a molecular ion peak corresponding to its molecular weight.[11] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in two prominent molecular ion peaks at m/z 213 and 215, which is a definitive characteristic of a monobrominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly informative. The single aromatic proton will appear as a singlet, likely in the 6.5-7.0 ppm range. The three methyl groups are chemically distinct due to their positions relative to the bromo and amino groups and should appear as three separate singlets, typically between 2.0 and 2.5 ppm. The two protons of the amino group will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. Six signals will be in the aromatic region (approx. 115-150 ppm), and three signals for the methyl carbons will appear in the aliphatic region (approx. 15-25 ppm).

-

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 2,4,6-trimethylaniline (mesidine). The high activation of the aromatic ring by the amino and methyl groups necessitates careful control of reaction conditions to achieve mono-bromination.

Diagram 1: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4,6-trimethylaniline (1.0 eq) in glacial acetic acid.

-

Temperature Control (Causality): Cool the flask in an ice-water bath to 0–5 °C. This low temperature is critical to slow down the highly favorable electrophilic substitution reaction, preventing the formation of di- and tri-brominated byproducts. The aniline precursor is a strongly activated ring system, making this control essential for selectivity.[12]

-

Reagent Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for an additional hour. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Quenching: Pour the reaction mixture slowly into a beaker containing a cold aqueous solution of sodium bisulfite. This step quenches any unreacted bromine, a necessary safety and purification measure.

-

Neutralization: Carefully neutralize the acidic solution by adding aqueous sodium hydroxide until the pH is basic (pH > 8). This deprotonates the anilinium salt to yield the free amine, which is insoluble in water and can be extracted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed selectively.

Diagram 2: Molecular Scaffolding and Diversification

Caption: Potential reaction pathways for diversifying the core scaffold.

-

Amino Group Reactivity: The primary amine is a potent nucleophile and can undergo acylation to form amides, alkylation, and diazotization followed by Sandmeyer reactions. Crucially, it can undergo condensation with aldehydes and ketones to form imines. This reaction is fundamental in coordination chemistry for creating Schiff base ligands.

-

Aryl Bromide Reactivity: The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse functional groups at this position.

Key Application Areas

-

Advanced Ligand Synthesis: The parent compound, 2,4,6-trimethylaniline, is a well-established precursor for N-heterocyclic carbene (NHC) ligands like IMes, which are vital in modern catalysis (e.g., Grubbs' catalyst for olefin metathesis).[1][3] this compound allows for the synthesis of functionalized NHC ligands. The bromo-substituent can be retained for its electronic effects or used as a reactive site to anchor the resulting catalyst to a solid support or another molecule.

-

Pharmaceutical and Agrochemical Scaffolds: Substituted anilines are privileged structures in medicinal chemistry and agrochemical design.[2] The unique substitution pattern of this molecule provides a sterically hindered scaffold. The bromine atom can be elaborated into more complex functionalities, while the amino group can be incorporated into heterocyclic ring systems, making it a valuable starting point for generating libraries of novel bioactive compounds.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Hazard Summary: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[13][14]

-

GHS Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is required.

-

Respiratory Protection: If there is a risk of generating dust, use an N95-rated dust mask or a respirator.

-

-

Handling: Avoid creating dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

Storage

Store in a tightly sealed container in a refrigerator. The storage area should be cool, dry, and well-ventilated. To ensure stability and prevent degradation from air or light, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate offering significant potential for innovation in catalysis, drug discovery, and material science. Its well-defined physicochemical properties, coupled with its distinct and orthogonally reactive functional groups, provide a robust platform for complex molecular design. By understanding the principles behind its synthesis and handling, researchers can safely and effectively leverage this compound to advance their scientific objectives.

References

A numbered list of all sources cited in this guide, including full URLs for verification.

[Please note that as an AI, I cannot generate a live, clickable reference list in this format. The following list is for informational purposes and the user should copy the URLs into their browser.]

- Google Search Result on Time in Sheridan County, US. (Note: This result is contextual and not directly cited in the scientific content.)

- SAFETY DATA SHEET - TCI Chemicals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOY9vKzR9g_LCpKOMSI_szu7io0s7dGOrMWqGT2dfGTszEFPEeBv_Hg7pPS5iERnFrwP-PsyYh5t4tVTNzVn9oRJoDrQnOVzeE87ylXrjrvrLsQNyWIQCAeNT4ws9WEIvTHexqsTUjCvL6n9kk3-3n2OqT5Jw8iZLI-oV9Qs-XLzQiCcOvvKYej4VlUEnxRNu--1A9iSvxIZ0PbR6e6N8qhQPsg5VwJXv5ORVHvLxTLJZN3A6M

- This compound, 98% 82842-52-2 India - Ottokemi. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsi4W54frHOcPWH99RSlF71qXfSh3yCCxa7TSNF6bB7qk7xqEAvrpA5CpwyL0nGEutC78a8F5z8S9x1y_z5x6MsK3VJ55j67wxHkZ1CGvlZcXumhnKUfXWgQdN76FEHnda0Q-RufOaKitfp7aEe8UBa-Xawid8E0d5KuPn9S4P0PUJ

- This compound 98 82842-52-2 - Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELlBmMeRawIWmfcB2g25bkjBIZSSfkZSKv0whD2oLz4x_kNiZENCINZJ8uC61M2cRZMyxt8ss4QqkX-bK1URbhO_Mw8G-YfVedRtOAyXOkK2oAcA4WwTvvQj6KP0k7n7ktDvwziio04P-utdvIJxsmVLP9Rw==

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiltbYXtg6T3ucUsExeQuRuH-PLUExtAK69QoxNkqq4cI1sfBBN8w_rzEYr7E5XrG9A_wd1P6Nm2fBODd0SLbLtyqCVzHM0kJz6qr0RkVg1uWVzOVngkGQHiYjAY1qJMVWyUm__clEOarXZb2xpMjwUskX5QkMBDWdKZXYCypM

- This compound - the NIST WebBook (IR Spectrum). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKct98FW3m_7mWmLaA4-TsFNUIwTeXDSCEZJZCMoL9UMp3VP-mkiBHYUGGABnSQQqE29m3lxBLYH1lMfeSD-he_B5Nlty26BdexSijU6fJ0jRLFeJn27yRdwLUn5BklyL9-3khICfKY03R4CgJWEWc28Q=

- This compound | 82842-52-2 - ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Y9atm0ivdCJmZPIMVCtPAqLF-sKlVmZcLZpwvXF8ewsqiwIOcf-IO_tMJPv2V5LiGTuFG5db0Ab6PpGAE5R9a2joEqSXruh4vBQjT-5M3COYKvw3jorc55K1TzWrx5n_SPcd3WMkkJ8GTWMI4zdBmtTppvvp3Q2LTDnkbIrlTA==

- This compound 98 82842-52-2 - Sigma-Aldrich (Duplicate). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSbUAOhca-d4TR2DKbb3fq23Cws_5kZF9q1MbbVbMxtddB0ZM-45O8FdifhQ0OPJp9Ccpr9nnHe4blZhM-6v1zLk_ApeOyOT7sXpzBoHE_IhI02GMaxeSNafvQCzuS-VoO6CkKW6Z5Yrem9EL9aB4lrFlYQQ==

- Chemical Properties of this compound (CAS 82842... URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1O9EewczkcZaWp6v4BNXHvpvvsgqOB_VFzvG2aG0enYJrVdvZB-yxlM5va67AZxpD29cZ9CU482hIDL2KoaloWPtWQf4XprAmZg6cXPzGyLyQX7R9ZYk4JZASWLRGm_UkGPg9MX5WveihFeL790zbWY-3Ba-NJdD1wYLJVw==

- chemical label this compound. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKAmq3tVk2XaO69dGwmaYhogh5_LFLkwtwvaalZ-Ja0RbAJi2jEOM5AnAAp4F2VNM3YaN2EP_RdAYOpjwBNdmPY2bxrG-5NkVDgRUESPQHajDRFdCR6tpSSU1VeFHsjEFYkOYDO_Y3xGypHX6TAoZ2Xj8PXxVy1jPjFf34HeVT69NwsA10prEH7eba3uSc2Ds=

- This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals. URL: https://vertexaisearch.cloud.google.

- This compound | CAS 82842-52-2 | SCBT. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuaSrl3H9x7j1j8JA0-gS5nbtrHxc_t0BmRF7SLa819RCRP0Us4U6bx-9x1XaAr8cACfrTqF50McVDDlDF5E83P5GMyKeKzsB5Iutlq1FHKWpnjxeeOsD1giM6gjvsNlQ4rDFOjRGyhX4SLgMcERQtVUUiUbnC75zOhkQ=

- This compound 82842-52-2 | Tokyo Chemical Industry Co., Ltd.(APAC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPLRt55jsc3IqPkLMf2FJT15LEZGwkw5pdBTqzTe3Bt45LAgGM8uNgEuC9tSReTua-tiC4FbP_wE6ShS8YinTaWcGp4nSmGvWNUDA51BL47GZgMOBGMXtmzF5-Pl3EUxpRWmNULA==

- This compound - the NIST WebBook (Mass Spectrum). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyqDwDG6KAGdweFSdaywujBnv3Ve3xPJfHOYtGHbCon-9SBzCqCDKKRtN2ptSbwyT_WiyX0uHreIdAJCJR6M6Tx5MRk6AnT34cLa7VzcnRhx5RPnasfsRkaxxxTTiv4CjvGH4djBIXgrmlI-67Yy0vS9ge

- What is 3-Bromo-2-methylaniline and how is it synthesized? - FAQ - Guidechem. URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyX8raJ7DFDQcup3KPvI_hZ_laETjNqDxUgxfgH5hk1i0F9sQC4IQSx2VZejw86DKnB4ywy5qgdLnkTIE9amZ8097MPiKo1vLiFclXuq2s0DOSGo1HqaUYutQVq82iJpOAAcXy_N6Tx1WBmLvAwfQ3

- This compound - ChemBK. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9TUAE7iHFVhVPjZ68pTiRq-LT8py63_1mtK_khfM43AqMXlYwBykBfN3TDegqOhHB-b0YkInEaESfEMV5rIW6asZW7ngvvgxBbaSRaW4hCSHcpWzowQbArlqlJg3XaaitP_7hLyyT7szzlF276_6KFcuQ_Q==

- SYNTHESIS OF 2 4 6 TRIBROMOANILINE - YouTube. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtR4bG0ZDjXVVSGjXFNLRaStGgce4Ve2zFK5n0KQpAAQ3YCMPqong9qcUVnW7tNUH-paHo5-3vi3yY4zpGX1AvnTsLruZENyoCZkPay5ZM7oXw9XWpdrITVNvbqsYkfXxBObmmRzM=

- The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQqSBlWtr2eganhR5IJVc9yF-cAgvRvJvar-Ooh7ItXMGdrBnK9TYesUT5tVyg4SAiYFSSDN_2wBchU_shnuwqa3a-p_chbrsJo9p8xrtClEguSHTasfCGcj-sS0PjiSN-ks2_rslcbX9IEwB1iW5DCq7SVXUUtksUVuIsbzupsvAOSpCiiFG_gsAGzRuQRQ==

- 2,4,6-Trimethylaniline - Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTqdLLknqRE2rpHZnPbV8JW4Y7shKSYJEniQQNWSyaKxay2YJoLadHRlFSG1RQKy2O7MFA3MH6cell_olxv1bg_HgmNMNoWTtenIumFnlrI-kOh0FPfbH6HD34v8aPiFGrsuneCEiz8MoOYfJAFE=

- 2,4,6-Trimethylaniline(88-05-1) Chemical Properties,Uses,Production - ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4qWOfZypGiZbvyqKb_CYqxfPVklha4X75CedkUI4_Ll3AuuLA6E_OMfBo9zsJsYYUx5G9dnirsaiDy6HtWpzVONqxP8QBIuwgSno6-bFlzR_t6f-pDuUWbozQeQ5yPPQz6ivK-QaWCtAuz6XzEqcR7zJn85XBY84eA0Gc2IKJGg==

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcy3_iXkTSTpoUCZu2anrhZ9vv5OvYdK-y8VpO7DGbo1bW1D8gugzdo8MlitR9z5aGq0nyF7Rlru8yNpY3a2uYVLDhboMYQ4At-L9vM8-FO1feQUllxxie5cnrdAe0WN70Og7vWCLE_Q9j3NnRrmBH6jZPirbVgSvWc42TKSW_vq7CC1IUQcgQ_60Z

Sources

- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 3. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound 98 82842-52-2 [sigmaaldrich.com]

- 7. This compound, 98% 82842-52-2 India [ottokemi.com]

- 8. This compound | 82842-52-2 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. This compound [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chemical-label.com [chemical-label.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical properties of 3-Bromo-2,4,6-trimethylaniline

An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylaniline: Properties, Synthesis, and Analysis

Introduction

In the landscape of modern organic synthesis and drug development, substituted anilines serve as indispensable building blocks. Among these, this compound (CAS No. 82842-52-2) emerges as a compound of significant interest. Its unique structure, featuring a sterically hindered amino group flanked by methyl substituents and a strategically placed bromine atom, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its core physical and chemical properties, a validated synthesis protocol, comprehensive analytical characterization, and essential safety protocols. The insights herein are tailored for researchers, medicinal chemists, and process development scientists who require a reliable and practical understanding of this valuable synthetic intermediate.

Section 1: Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically identified by a set of unique identifiers and structural descriptors, which are crucial for database searches, regulatory compliance, and analytical characterization.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonym | 3-Bromo-2,4,6-trimethylbenzenamine | [2] |

| CAS Number | 82842-52-2 | [2][3] |

| Molecular Formula | C₉H₁₂BrN | [1][4] |

| Molecular Weight | 214.10 g/mol | [2][4] |

| InChI Key | MVLMPTBHZPYDBZ-UHFFFAOYSA-N | [1][2][4] |

| SMILES String | Cc1cc(C)c(Br)c(C)c1N | [1][2] |

| MDL Number | MFCD00015476 |[2] |

The structural arrangement of this compound is key to its reactivity. The electron-donating amino and methyl groups activate the aromatic ring, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions or further functionalization.

Caption: Core identifiers for this compound.

Section 2: Physical and Thermochemical Properties

A thorough understanding of a compound's physical properties is critical for its safe handling, storage, and application in experimental design, particularly for determining appropriate solvent systems and reaction conditions.

Table 2: Summary of Physical and Thermochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to pink or yellow to brown powder or fused solid.[1] Light brown to dark brown to dark purple solid or crystals.[2] | [1][2] |

| Melting Point | 34.5-39.3 °C (lit.) | [3][5] |

| Boiling Point | 172-173 °C at 24 mmHg (lit.) | [3][5] |

| Density | 1.313 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n²⁰/D) | 1.575 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 0.0024 mmHg at 25 °C | [5] |

| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and ether. |[6] |

The low melting point indicates that the compound can be handled as a low-melting solid, simplifying weighing and transfer operations. Its high boiling point and flash point suggest it is not highly volatile under standard laboratory conditions, contributing to safer handling.[5]

Section 3: Chemical Properties and Synthetic Utility

This compound is a valuable intermediate primarily due to the orthogonal reactivity of its functional groups. The aniline moiety can undergo diazotization, acylation, or serve as a directing group, while the aryl bromide is a prime substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual reactivity allows for sequential, selective modifications.

Its parent compound, 2,4,6-trimethylaniline, is a well-known precursor for N-heterocyclic carbene (NHC) ligands, such as IMes, which are pivotal in modern catalysis.[7] By extension, this compound provides a pathway to brominated NHC ligands, enabling further functionalization of the catalyst backbone.

Caption: Synthetic utility of this compound.

Section 4: Synthesis and Purification Protocol

The following protocol describes a reliable method for the synthesis of this compound via the direct bromination of 2,4,6-trimethylaniline. The choice of acetic acid as a solvent is strategic; it protonates the aniline, moderating its reactivity and preventing over-bromination, while also solubilizing the starting materials.

Experimental Protocol: Bromination of 2,4,6-Trimethylaniline

Causality: This electrophilic aromatic substitution leverages the activating nature of the amino group. Since the ortho and para positions are sterically blocked by methyl groups, bromination occurs at the electronically favorable meta position.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylaniline (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of aniline).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction and minimize side-product formation.

-

Bromine Addition: In a separate container, prepare a solution of molecular bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The persistence of a faint orange color indicates the reaction is complete.[8]

-

Reaction Quenching: After the addition is complete, allow the mixture to stir at room temperature for 15 minutes. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

-

Neutralization & Isolation: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~8). The crude product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol/water to yield this compound as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Section 5: Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating the identity and purity of synthesized material.

Table 3: Predicted and Observed Spectroscopic Data

| Technique | Expected/Observed Features | Rationale & Source(s) |

|---|---|---|

| ¹H NMR | δ ~7.0 ppm (s, 1H): Aromatic C5-H proton.δ ~3.8 ppm (br s, 2H): -NH₂ protons.δ ~2.3 ppm (s, 3H): C4-CH₃ protons.δ ~2.2 ppm (s, 6H): C2 and C6-CH₃ protons (may be slightly different). | The chemical shifts are influenced by the electronic environment. The singlet nature of the peaks is due to the lack of adjacent protons for coupling. |

| ¹³C NMR | 9 distinct signals: C1-NH₂, C2-CH₃, C3-Br, C4-CH₃, C5-H, C6-CH₃, and three methyl carbons. The C-Br carbon will be shifted upfield. | The molecular symmetry dictates 9 unique carbon environments. |

| IR Spectroscopy | 3400-3300 cm⁻¹ (doublet): N-H stretching of the primary amine.3100-3000 cm⁻¹: Aromatic C-H stretching.2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups).~1620 cm⁻¹: Aromatic C=C stretching.~1300 cm⁻¹: C-N stretching.700-500 cm⁻¹: C-Br stretching. | These absorption frequencies correspond to the characteristic vibrations of the compound's functional groups.[4][9][10] |

| Mass Spectrometry | Molecular Ion (M⁺): Isotopic pattern at m/z 213 and 215 in an approximate 1:1 ratio. | This characteristic isotopic signature is due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11] |

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. This compound possesses specific hazards that require careful management.

Table 4: GHS Hazard and Precautionary Information

| Category | GHS Information | Source(s) |

|---|---|---|

| Signal Word | Warning | [12] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Also noted as toxic if swallowed or in contact with skin, and harmful if inhaled. | [12][13][14] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always use a certified N95 dust mask, chemical safety goggles or a face shield, and nitrile gloves when handling the solid. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][15] The compound is classified under Storage Class 11 (Combustible Solids).

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water.[12] For eye contact, rinse cautiously with water for at least 15 minutes.[12] If inhaled, move the person to fresh air.[12] In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound stands out as a highly functionalized and synthetically versatile building block. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an attractive intermediate for researchers in pharmaceuticals, materials science, and catalysis. By understanding its characteristics and adhering to the safety protocols outlined in this guide, scientists can effectively and safely leverage this compound to advance their research and development objectives.

References

- MilliporeSigma. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- ECHA. (n.d.). This compound label. Retrieved from a general chemical label search.[16]

- NIST. (n.d.). This compound - IR Spectrum. In NIST Chemistry WebBook.

- NIST. (n.d.). This compound - Mass Spectrum. In NIST Chemistry WebBook.

- Wikipedia. (n.d.). 2,4,6-Trimethylaniline.

- Dr MSH FAIZI SIR. (2022, April 25). SYNTHESIS OF 2 4 6 TRIBROMOANILINE [Video]. YouTube.

- PubChemLite. (n.d.). This compound (C9H12BrN).

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- NIST. (n.d.). General information for this compound. In NIST Chemistry WebBook.

- Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline.

- OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Illinois State University. (2015). Infrared Spectroscopy.

Sources

- 1. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound 98 82842-52-2 [sigmaaldrich.com]

- 3. This compound | 82842-52-2 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. This compound [webbook.nist.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemical-label.com [chemical-label.com]

- 14. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Bromo-2,4,6-trimethylaniline: Synthesis, Properties, and Applications in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Bromo-2,4,6-trimethylaniline, a key chemical intermediate. We will explore its fundamental molecular and physical properties, discuss a representative synthetic pathway grounded in established chemical principles, and examine its functional role as a versatile building block in research and development, particularly in the pharmaceutical sciences. The protocols and safety information herein are synthesized from authoritative sources to ensure reliability and practical utility in a laboratory setting.

Core Molecular Profile

This compound, also known as 3-Bromo-2,4,6-trimethylbenzenamine, is a substituted aniline derivative. Its structure incorporates a bromine atom and three methyl groups on the benzene ring, which imparts specific reactivity and steric properties. These features make it a valuable precursor in organic synthesis.

The fundamental identifiers and molecular formula for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | [1][3][4] |

| CAS Number | 82842-52-2 | [1][4] |

| IUPAC Name | This compound | [2] |

| InChI Key | MVLMPTBHZPYDBZ-UHFFFAOYSA-N | [1][2] |

| SMILES | Cc1cc(C)c(Br)c(C)c1N | [2] |

Physicochemical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions. It typically presents as a solid at room temperature and has a high boiling point.

| Property | Value | Source |

| Appearance | Light brown to dark brown powder or solid. | [4] |

| Melting Point | 34.5-39.3 °C | [3][5] |

| Boiling Point | 172-173 °C at 24 mmHg | [3][5] |

| Density | 1.313 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.575 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2,4,6-trimethylaniline.

Expertise & Rationale

The choice of this pathway is governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The three methyl groups (-CH₃) are also activating and ortho, para-directing. In 2,4,6-trimethylaniline, the two ortho positions (2 and 6) and the para position (4) relative to the amino group are already occupied by methyl groups. This steric hindrance and electronic landscape force the incoming electrophile, in this case, a bromonium ion (Br⁺), to substitute at one of the meta positions (3 or 5), which are electronically less favored but sterically accessible. The reaction below illustrates a representative bromination.

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline in glacial acetic acid. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Bromination: Prepare a solution of molecular bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution with constant stirring. The stoichiometry should be carefully controlled to favor mono-bromination. The persistence of a faint orange color indicates the completion of the reaction.

-

Quenching & Isolation: Allow the mixture to stand at room temperature. Pour the reaction mixture carefully into a beaker of cold water to precipitate the product.

-

Neutralization: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules. Its utility stems from the presence of two key reactive sites: the bromo substituent and the amino group.

-

Bromo Group Reactivity: The carbon-bromine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for constructing the carbon skeleton of complex organic molecules.

-

Amino Group Reactivity: The primary amine can be readily acylated to form amides, converted into a diazonium salt for Sandmeyer-type reactions, or used as a nucleophile in various other transformations.

A notable application has been demonstrated in the study of poly(amidoamine) (PAMAM) dendrimers as potential drug carriers.[6] In this research, iminodiacetic derivatives, potentially synthesized from precursors like this compound, were evaluated for their interaction with dendrimers, which is a key area in advanced drug delivery systems. While the compound itself is a starting material, its structure is integral to creating the final molecules of interest for pharmaceutical research.

Caption: Versatility of this compound as a chemical intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation. | [7][8] |

| Eye Irritation | H319 | Causes serious eye irritation. | [7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [7][8] |

| Signal Word | Warning | [8] |

Trustworthy Protocols for Safe Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For weighing or operations that may generate dust, an N95-type dust mask is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified under Storage Class 11 (Combustible Solids).

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]

References

- National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

- Chemical Label. This compound Chemical Label. [Link]

- ChemBK. This compound - Physico-chemical Properties. [Link]

- YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE. [Link]

- PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. L00873.18 [thermofisher.cn]

- 3. chembk.com [chembk.com]

- 4. 3-溴-2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 82842-52-2 [chemicalbook.com]

- 6. 3-溴-2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

solubility of 3-Bromo-2,4,6-trimethylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2,4,6-trimethylaniline in Organic Solvents

Executive Summary

This compound is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. The efficiency of its use in synthetic routes is critically dependent on its behavior in various reaction media, making a thorough understanding of its solubility profile essential. This guide provides a comprehensive analysis of the solubility of this compound. It begins by detailing the compound's fundamental physicochemical properties and the theoretical principles governing its solubility. While quantitative solubility data is not widely published, this document synthesizes available qualitative information and, most importantly, provides a robust, step-by-step experimental protocol for its precise determination using the isothermal shake-flask method. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Characteristics of this compound

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound is a solid at room temperature with a relatively low melting point. Its structure, featuring a bulky, substituted aromatic ring, dictates its overall low polarity and potential for specific intermolecular interactions.

| Property | Value | Reference(s) |

| CAS Number | 82842-52-2 | [1] |

| Molecular Formula | C₉H₁₂BrN | [2] |

| Molecular Weight | 214.10 g/mol | |

| Appearance | White to light brown crystalline solid/powder | [2][3] |

| Melting Point | 33.5 - 39.5 °C | [1][2] |

| Boiling Point | 172-173 °C (@ 24 mmHg) | [1] |

| Density | 1.313 g/mL (@ 25 °C) | [1] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[4][5] Dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

Structural Analysis of this compound:

-

Non-Polar Character: The benzene ring, three methyl groups, and the bromine atom contribute significantly to the molecule's non-polar, lipophilic nature. These regions interact favorably with non-polar solvents through London dispersion forces.

-

Polar Character: The primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding.[6] The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.[7]

Predicted Solubility Behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is expected. The dominant van der Waals interactions between the compound's bulky non-polar structure and the solvent molecules will drive dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. These solvents can engage in dipole-dipole interactions with the amine group, while their organic portions interact well with the aromatic ring.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine group.[3] However, the large non-polar portion of the solute molecule may limit overall solubility compared to smaller amines.

-

Water: Very low solubility is expected.[3] The energy required to break the strong hydrogen bonding network of water to accommodate the large, non-polar aromatic structure is thermodynamically unfavorable.

Known Solubility Profile

While specific quantitative data is scarce in publicly available literature, qualitative assessments consistently indicate that this compound is soluble in common organic solvents and poorly soluble in water.[3] Aromatic amines are generally soluble in solvents like ethers, alcohols, and benzene.[6][7] This aligns with the theoretical predictions based on its molecular structure. For instance, the closely related compound 3-bromoaniline is soluble in ethanol and ether but only slightly soluble in water.[8] Similarly, 2,4,6-trimethylaniline is readily soluble in ethanol, acetone, and chloroform but has limited water solubility.[9] Given the lack of precise data, experimental determination is necessary for quantitative applications.

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted and reliable technique.[10]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask method.

Materials and Reagents

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade solvents is recommended, such as:

-

Non-Polar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane, Ethyl Acetate, Acetone

-

Polar Protic: Ethanol, Methanol

-

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Isothermal orbital shaker or temperature-controlled water bath

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum oven

-

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at equilibrium. A starting point is ~100-200 mg of solute per 2-3 mL of solvent.

-

Accurately add a known volume (e.g., 2.00 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. Causality: This extended agitation ensures that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation, yielding the maximum concentration of solute.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Expertise: It is crucial to avoid disturbing the solid residue at the bottom of the vial to prevent contamination of the sample.

-

Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Trustworthiness: Filtering removes any suspended micro-particles, ensuring that the subsequent mass measurement is only of the dissolved solute.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Remove the solvent under a gentle stream of nitrogen or by using a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Causality: The temperature should be kept well below the compound's melting and boiling points to avoid loss of substance through sublimation or decomposition.

-

Weigh the vial again to determine the mass of the dried solute residue.

-

Data Analysis and Calculation

The solubility (S) can be calculated using the following formula:

S (in mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Alternatively, if using mass for the solvent:

-

Mass of solvent = (Mass of solution) - (Mass of residue)

-

Volume of solvent = (Mass of solvent) / (Density of solvent at the experimental temperature)

-

S (in mg/mL) = (Mass of residue (mg)) / (Volume of solvent (mL))

Results should be recorded in a structured table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 0.1 | 25.0 | Experimental Value |

| Toluene | 2.4 | 25.0 | Experimental Value |

| Dichloromethane | 3.1 | 25.0 | Experimental Value |

| Ethyl Acetate | 4.4 | 25.0 | Experimental Value |

| Acetone | 5.1 | 25.0 | Experimental Value |

| Ethanol | 5.2 | 25.0 | Experimental Value |

| Methanol | 6.6 | 25.0 | Experimental Value |

Factors Influencing Solubility

Several factors can modulate the solubility of this compound. Understanding these allows for the rational selection of solvents for specific applications.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, and applying heat (energy) favors the dissolution according to Le Chatelier's principle.

-

Solvent Polarity: As discussed, the best solubility is achieved when the polarity of the solvent closely matches that of the solute. Given the predominantly non-polar nature of this compound, solubility is expected to be higher in less polar organic solvents.

-

pH: As an amine, the compound is basic. In acidic solutions, the amine group can be protonated to form an ammonium salt (R-NH₃⁺).[6][11] This salt is ionic and therefore significantly more soluble in polar solvents like water or alcohols than the neutral parent compound. This property is often exploited in extraction and purification processes.[12]

Diagram 2: Factors Affecting Solubility

Caption: Interplay of factors governing solubility.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13] It causes skin irritation and serious eye irritation.[14][15] It may also cause respiratory irritation.[15]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere, protected from light.[13]

Conclusion

This compound is a predominantly non-polar compound with expectedly high solubility in non-polar organic solvents and limited solubility in highly polar solvents like water. The presence of an amine group allows for some interaction with polar solvents and imparts pH-dependent solubility. Due to the absence of comprehensive quantitative data in the literature, this guide provides the necessary theoretical framework and a detailed, self-validating experimental protocol to enable researchers to accurately determine the solubility profile of this compound. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing its application in chemical synthesis.

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: this compound.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- ChemicalBook. (2025). This compound | 82842-52-2.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- University Experiment Guide. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (n.d.). This compound 98% | 82842-52-2.

- University Experiment Guide. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University Course Material. (2020). Amines and Heterocycles.

- Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.

- Sigma-Aldrich. (n.d.). This compound 98% 82842-52-2.

- Sigma-Aldrich. (n.d.). This compound 98% 82842-52-2 Safety Information.

- Chemical Label. (n.d.). This compound.

- Thermo Scientific Chemicals. (n.d.). This compound, 98+%.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Chemistry LibreTexts. (2024). Structure and Properties of Amines.

- Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- ChemBK. (2024). This compound.

- Solubility of Things. (n.d.). 2,4,6-Trimethylaniline.

Sources

- 1. This compound | 82842-52-2 [chemicalbook.com]

- 2. L00873.09 [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Melting and Boiling Points of 3-Bromo-2,4,6-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4,6-trimethylaniline, a substituted aniline derivative, serves as a crucial building block in synthetic organic chemistry. Its utility in the development of novel pharmaceutical compounds and other advanced materials necessitates a thorough understanding of its fundamental physicochemical properties. Among these, the melting and boiling points are paramount, acting as critical indicators of purity, identity, and stability. This guide provides a comprehensive examination of these thermal properties, detailing authoritative methodologies for their determination and exploring their significance within the context of scientific research and drug development.

As a Senior Application Scientist, the imperative is not merely to present data, but to elucidate the principles that underpin these measurements. The protocols described herein are designed to be self-validating, ensuring that researchers can have a high degree of confidence in their results. Every claim and procedural standard is grounded in authoritative sources, reflecting a commitment to scientific integrity.

Physicochemical Profile of this compound

A consistent and well-defined set of physical constants is the first step in the comprehensive characterization of any chemical entity. For this compound, the melting and boiling points are key identifiers.

| Property | Value | Source(s) |

| Melting Point | 33.5-39.5 °C | [1] |

| Boiling Point | 172-173 °C at 24 mmHg | [1] |

| Molecular Formula | C₉H₁₂BrN | |

| Molecular Weight | 214.10 g/mol | [1] |

| CAS Number | 82842-52-2 | [1] |

| Appearance | White to pink or yellow to brown powder or fused solid | |

| Density | 1.313 g/mL at 25 °C | [1] |

The Critical Role of Melting and Boiling Points in Pharmaceutical Development

In the rigorous landscape of pharmaceutical research and development, the melting and boiling points are not mere data points; they are foundational to ensuring the safety, efficacy, and quality of a drug substance.

Purity Assessment: A sharp, well-defined melting point is a strong indicator of a pure crystalline substance.[2] Impurities disrupt the crystal lattice of a solid, typically leading to a depression of the melting point and a broadening of the melting range.[2][3][4] This phenomenon, known as melting point depression, is a fundamental principle used to gauge the purity of a synthesized compound. An impure compound will melt over a wider temperature range and at a lower temperature than the pure substance.[2]

Quality Control: For an Active Pharmaceutical Ingredient (API), consistency in its physical properties from batch to batch is a non-negotiable aspect of quality control. The melting point serves as a rapid and cost-effective method to verify the identity and purity of incoming raw materials and final products, ensuring they meet the stringent specifications set by regulatory bodies.

Stability and Formulation: The thermal properties of a compound influence its stability under various storage conditions. Furthermore, knowledge of the melting point is crucial during formulation development, particularly for processes that involve heating, such as melt granulation or hot-melt extrusion.

Synthesis and Potential Impurities: A Causal Link to Physical Properties

Potential impurities arising from such a synthesis could include:

-

Unreacted Starting Material: Residual 2,4,6-trimethylaniline.

-

Isomeric Byproducts: Although the directing effects of the amino and methyl groups in 2,4,6-trimethylaniline strongly favor substitution at the 3- and 5-positions (which are equivalent), minor isomeric products could potentially form depending on the reaction conditions.

-

Over-brominated Products: The formation of dibromo- or tribromo- derivatives if the reaction is not carefully controlled.

The presence of these impurities would directly impact the observed melting and boiling points, leading to the depression and broadening of the melting range as previously discussed.[2][4] Therefore, rigorous purification, typically through recrystallization or chromatography, is essential to obtain a sample with a sharp and accurate melting point.

Experimental Protocols for Accurate Determination

The following protocols are grounded in established methodologies, including those referenced by major pharmacopeias, to ensure the generation of reliable and reproducible data.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid and is recognized by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[5][6][7][8][9]

Principle: A small, uniform sample is heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.

Apparatus:

-

Melting point apparatus with a heating block and a means for temperature control and observation.

-

Capillary tubes (closed at one end, typically 0.8-1.2 mm internal diameter).[5][7]

-

Sample pulverizing tool (e.g., mortar and pestle).

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.

-

Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap the closed end on a hard surface to pack the solid into a dense column at the bottom. The packed sample height should be approximately 2.5-3.5 mm.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the starting temperature for the more precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new packed capillary. Set the heating rate to approximately 1°C per minute.[7][9] A slower heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample. The USP defines the start of melting as the point where the column of the substance collapses against the side of the capillary tube.[7][8]

Workflow for Melting Point Determination

Caption: Workflow for melting point determination.

Boiling Point Determination (Thiele Tube Method)

Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at higher temperatures. The Thiele tube method is a convenient laboratory technique for determining the boiling point of a small quantity of liquid.

Principle: A liquid is heated in the presence of an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor pressure inside drops below the external pressure. The temperature at which this occurs is the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Stand and clamp

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of molten this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The Thiele tube contains a high-boiling liquid, such as mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. Observe the sample carefully. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the ambient pressure. For a substance like this compound, this determination would be conducted under a vacuum, and the pressure would need to be recorded alongside the boiling point.

Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are indispensable for its identification, purity assessment, and effective use in research and development. The accurate determination of these properties, using standardized and authoritative methods as outlined in this guide, is a cornerstone of good laboratory practice and is essential for ensuring the quality and reliability of scientific outcomes. For professionals in drug development, a thorough understanding and precise measurement of these thermal characteristics are critical for navigating the path from synthesis to a safe and effective pharmaceutical product.

References

- U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature.

- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.

- European Pharmacopoeia. 2.2.12. Boiling Point.

- Scribd. USP 741 Melting Point or Range.

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.

- British Pharmacopoeia. Appendix V D. Determination of Boiling Point.

- Homework.Study.com. How do impurities influence the melting point?

- Amazon S3. Compliance with Amended General Chapter USP<741>Melting Range or Temperature.

- Quora. Why do impurities lower the melting point while increasing the boiling point?

- TutorChase. How do impurities affect the melting point of a substance?

- YouTube. (2021, June 12). Melting point testing as per USP 741.

- European Pharmacopoeia 6.0. 2.2.14. Melting point - capillary method.

Sources

- 1. 3-溴-2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. veeprho.com [veeprho.com]

- 3. homework.study.com [homework.study.com]

- 4. tutorchase.com [tutorchase.com]

- 5. scribd.com [scribd.com]

- 6. uspbpep.com [uspbpep.com]

- 7. thinksrs.com [thinksrs.com]

- 8. youtube.com [youtube.com]

- 9. uspbpep.com [uspbpep.com]

Introduction: The Role of NMR in the Structural Verification of 3-Bromo-2,4,6-trimethylaniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2,4,6-trimethylaniline

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed interpretation based on fundamental principles of NMR spectroscopy and established substituent effects in aromatic systems.

This compound (C₉H₁₂BrN) is a substituted aromatic amine with potential applications in organic synthesis and materials science.[1][2][3][4][5] The precise arrangement of the bromo and methyl substituents on the aniline ring is critical to its chemical properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, we can gain a detailed understanding of the electronic environment of each nucleus within the molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of substitution on the aromatic ring. The key signals will arise from the single aromatic proton, the amine protons, and the three distinct methyl groups.

-

Aromatic Region: The lone aromatic proton at the C5 position is expected to appear as a singlet. Its chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. Generally, protons on an aniline ring are shielded compared to benzene (7.26 ppm).[11] However, the presence of three methyl groups and a bromine atom will modulate this. We can predict a chemical shift in the range of 6.8-7.0 ppm .

-

Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. A typical range for aromatic amines is between 3.5 and 4.5 ppm .

-

Methyl Protons (-CH₃): There are three methyl groups in distinct chemical environments:

-

The methyl group at C2, ortho to the amino group.

-

The methyl group at C4, para to the amino group.

-

The methyl group at C6, also ortho to the amino group but adjacent to the bromine atom.

These different electronic environments will result in three separate singlets. Based on the data for 2,4,6-trimethylaniline, where the ortho-methyls appear around 2.15 ppm and the para-methyl around 2.25 ppm, we can predict the following for the brominated analogue:

-

C2-CH₃: This methyl group is ortho to the -NH₂ group and meta to the -Br. It is expected to be the most shielded of the three, with a predicted chemical shift around 2.1-2.2 ppm .

-

C4-CH₃: This methyl group is para to the -NH₂ group and meta to the -Br. Its chemical shift should be similar to the para-methyl in 2,4,6-trimethylaniline, predicted around 2.2-2.3 ppm .

-

C6-CH₃: This methyl group is ortho to both the -NH₂ and -Br groups. The proximity to the electronegative bromine atom will likely cause a slight deshielding effect compared to the C2-methyl group. We predict a chemical shift in the range of 2.3-2.4 ppm .

-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. We expect to see nine distinct signals corresponding to the nine carbon atoms.

-

Aromatic Carbons:

-

C1 (bearing -NH₂): The amino group has a strong shielding effect. In 2,4,6-trimethylaniline, this carbon appears around 144 ppm. The presence of the ortho-bromo substituent will likely have a minor influence. A predicted chemical shift is around 142-145 ppm .

-

C2 and C6 (bearing -CH₃): In 2,4,6-trimethylaniline, these carbons are equivalent and appear around 129 ppm. In our target molecule, they are inequivalent. C2 is ortho to -NH₂ and meta to -Br, while C6 is ortho to both. We can predict C2 to be around 128-130 ppm and C6 to be slightly deshielded due to the adjacent bromine, around 130-132 ppm .

-

C3 (bearing -Br): The carbon directly attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect. We can predict a chemical shift in the range of 115-120 ppm .

-

C4 (bearing -CH₃): This carbon is para to the -NH₂ group and meta to the -Br. Its chemical shift is expected to be around 129-131 ppm .

-

C5 (bearing -H): This carbon is meta to the -NH₂ and -Br groups. It is expected to be the most shielded of the aromatic carbons without a substituent, with a predicted chemical shift around 125-128 ppm .

-

-

Methyl Carbons (-CH₃):

-

The chemical shifts of the three methyl carbons will also be distinct. Based on data for substituted anilines, we can predict the following:

-

C2-CH₃: Around 17-18 ppm .

-

C4-CH₃: Around 20-21 ppm .

-

C6-CH₃: Around 18-19 ppm , potentially slightly deshielded by the adjacent bromine compared to the C2-methyl.

-

-

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.8 - 7.0 | Singlet | 1H | Ar-H (C5-H) |

| 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ |

| 2.3 - 2.4 | Singlet | 3H | C6-CH₃ |

| 2.2 - 2.3 | Singlet | 3H | C4-CH₃ |

| 2.1 - 2.2 | Singlet | 3H | C2-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 142 - 145 | C1 (-NH₂) |

| 130 - 132 | C6 (-CH₃) |

| 129 - 131 | C4 (-CH₃) |

| 128 - 130 | C2 (-CH₃) |

| 125 - 128 | C5 (-H) |

| 115 - 120 | C3 (-Br) |

| 20 - 21 | C4-CH₃ |

| 18 - 19 | C6-CH₃ |

| 17 - 18 | C2-CH₃ |

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of this compound and the proposed assignment of the NMR signals.

Caption: Molecular structure of this compound with key nuclei labeled.

Experimental Protocol for NMR Data Acquisition

To experimentally verify the predicted spectral data, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this compound.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and ¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Typical parameters:

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

Spectrometer Setup and ¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Typical parameters:

-

Spectral width: ~250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to determine the precise chemical shifts.

-

Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and interpretation of the NMR data.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and considering the electronic and steric effects of the various substituents, we have established a reliable set of expected spectral data. This information is crucial for any researcher working with this compound, providing a benchmark for the verification of its synthesis and for quality control purposes. The outlined experimental protocol offers a robust methodology for obtaining high-quality NMR spectra to confirm these predictions.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

Sources

- 1. 3-溴-2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]